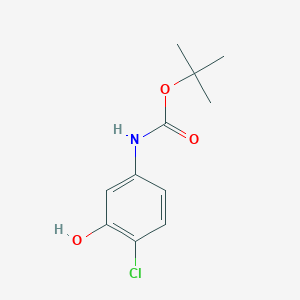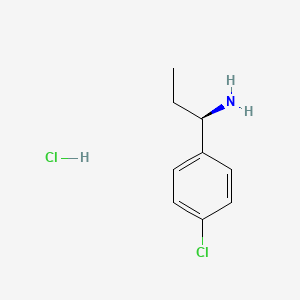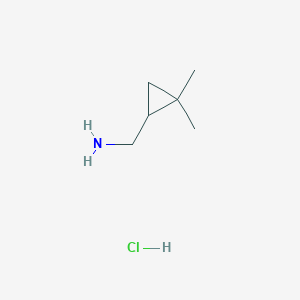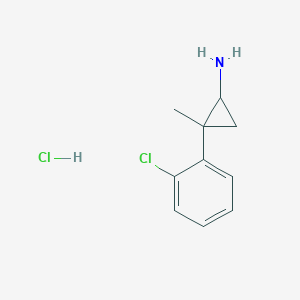![molecular formula C10H16N4 B1455375 メチル({[1-(ピリダジン-3-イル)ピロリジン-2-イル]メチル})アミン CAS No. 1250727-93-5](/img/structure/B1455375.png)
メチル({[1-(ピリダジン-3-イル)ピロリジン-2-イル]メチル})アミン
概要
説明
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine is a chemical compound with the molecular formula C10H16N4 It is characterized by the presence of a pyridazine ring attached to a pyrrolidine ring, which is further connected to a methylamine group
科学的研究の応用
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals for various industrial processes.
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Pyrrolidine derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化学分析
Biochemical Properties
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.
Cellular Effects
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production. Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating cell signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where specific dosages result in significant changes in cellular processes.
Metabolic Pathways
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine within cells and tissues are essential for its activity . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine exhibits specific subcellular localization, which is crucial for its activity . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of the Rings: The pyridazine and pyrrolidine rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases or catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine, which can be further utilized in different applications.
類似化合物との比較
Similar Compounds
Pyridazinyl-pyrrolidine derivatives: Compounds with similar structures but different substituents on the pyridazine or pyrrolidine rings.
Methylamine derivatives: Compounds where the methylamine group is attached to different heterocyclic systems.
Uniqueness
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine is unique due to the specific combination of the pyridazine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAWUIGVUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B1455302.png)

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid](/img/structure/B1455309.png)



